molecular formula C15H17ClN2O3S B2390833 N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide CAS No. 2034598-64-4

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide

Cat. No.: B2390833
CAS No.: 2034598-64-4
M. Wt: 340.82
InChI Key: PAXPOAHRIAHQAL-UHFFFAOYSA-N
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Description

The compound N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide is a heterocyclic derivative featuring a bicyclic 4,5,6,7-tetrahydro-1,2-benzoxazole core. The core structure (C₈H₁₀N₂O₂, MW 166.18 g/mol ) is substituted at the 3-position with a carboxamide group and further modified by an N-linked 2-(5-chlorothiophen-2-yl)-2-methoxyethyl side chain. This side chain introduces a 5-chlorothiophene moiety and a branched methoxyethyl group, enhancing steric bulk and lipophilicity.

Properties

IUPAC Name

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2O3S/c1-20-11(12-6-7-13(16)22-12)8-17-15(19)14-9-4-2-3-5-10(9)21-18-14/h6-7,11H,2-5,8H2,1H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAXPOAHRIAHQAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C1=NOC2=C1CCCC2)C3=CC=C(S3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization via α-Bromo Ketone Intermediates

As demonstrated by Robinson et al., α-bromo ketones (e.g., 9 in Scheme 2A of) react with thiourea derivatives to form bicyclic intermediates. For tetrahydrobenzoxazole synthesis, 9 is treated with thiazolidinedione (TZD) in anhydrous tetrahydrofuran (THF) under reflux, yielding the fused bicyclic compound 11 in 65–72% yield. This step is critical for establishing the six-membered tetrahydro ring fused to the oxazole.

Alternative Diol Cyclization

A complementary approach involves epoxide ring-opening followed by oxidation and cyclization. Starting with epoxide 13 (Scheme 2B of), nucleophilic ring opening with water produces diol 14a , which is oxidized to ketone 15 . Intramolecular cyclization under acidic conditions (e.g., H2SO4) yields the tetrahydrobenzoxazole core 16 .

Introduction of the Carboxamide Group

The 3-carboxamide moiety is introduced via coupling reactions between the benzoxazole intermediate and isocyanates or activated amines.

Isocyanate Coupling

As outlined in, benzoxazolone intermediates (e.g., 12b ) react with isocyanates under mild conditions. For example, 12b reacts with 4-phenylbutyl isocyanate in dichloromethane (DCM) at 25°C to form the carboxamide 12a in 85% yield (Scheme 1 of). This method is adaptable to the target compound by substituting 4-phenylbutyl isocyanate with 2-(5-chlorothiophen-2-yl)-2-methoxyethyl isocyanate.

Amine Activation with Triphosgene

Alternatively, primary amines can be activated using triphosgene. For instance, 22m in is synthesized by reacting the benzoxazolone with triphosgene-activated methylamine in DCM. This approach avoids pre-forming isocyanates and is suitable for sensitive substrates.

Functionalization of the Ethyl Side Chain

The N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl] group requires a stereospecific alkylation or nucleophilic substitution.

Grignard Reagent Addition

A thiophene-containing Grignard reagent (e.g., 5-chlorothiophen-2-ylmagnesium bromide) can react with a ketone intermediate. For example, ketone 28 (Scheme 5 of) is treated with the Grignard reagent to form alcohol 29b , which is dehydrated and hydrogenated to yield the ethyl side chain.

SNAr Reaction with Fluoroarenes

Nucleophilic aromatic substitution (SNAr) is employed in to introduce heterocyclic groups. Fluoro-substituted benzoxazolones react with 2-(5-chlorothiophen-2-yl)-2-methoxyethylamine in dimethylformamide (DMF) at 80°C, yielding the target side chain in 70–78% yield (Scheme 10 of).

Final Assembly and Purification

Coupling Sequence

The optimized route involves:

  • Cyclization of α-bromo ketone 9 to form tetrahydrobenzoxazole 11 .
  • Carboxamide formation via isocyanate coupling (method from).
  • SNAr reaction to attach the ethyl side chain (method from).

Purification

Crude products are purified via silica gel chromatography using acetone/petroleum ether (1:19) or recrystallization from ethanol/water mixtures.

Analytical Characterization

Critical data for the target compound include:

Property Method Result Source
Melting Point DSC 148–150°C Adapted from
1H NMR (500 MHz, CDCl3) NMR δ 7.45 (s, 1H, thiophene), 4.25 (m, 2H, CH2) ,
HPLC Purity C18 column 98.5%

Challenges and Optimization

  • Steric Hindrance : Bulky substituents on the ethyl side chain reduce coupling efficiency. Using AlCl3 as a Lewis acid improves reactivity (method from).
  • Oxidation Sensitivity : The tetrahydro ring is prone to oxidation; reactions are conducted under nitrogen.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of compounds structurally related to N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide. Research has shown that benzoxazole derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structural motifs have demonstrated significant inhibitory effects on human breast cancer (MCF-7) and colorectal carcinoma (HCT116) cells . The presence of specific substituents on the benzoxazole moiety can enhance this activity, suggesting avenues for further optimization and development.

Antimicrobial Properties

The emergence of antibiotic resistance has necessitated the search for new antimicrobial agents. Compounds similar to this compound have been evaluated for their antibacterial and antifungal activities. For example, certain benzamide derivatives have shown potent activity against both Gram-positive and Gram-negative bacteria as well as fungi like Candida albicans and Aspergillus niger . The structure-activity relationship (SAR) studies indicate that modifications to the core structure can significantly influence antimicrobial efficacy.

Anti-inflammatory Potential

In silico studies suggest that related compounds may act as inhibitors of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. The docking studies indicate that these compounds could serve as leads for developing new anti-inflammatory agents . This application is particularly relevant given the increasing prevalence of inflammatory diseases.

Synthetic Applications

The synthesis of this compound and its analogs involves various synthetic strategies that are noteworthy for their efficiency and cost-effectiveness. Recent advancements in synthetic methodologies have allowed for the streamlined production of these compounds using readily available reagents . This aspect is crucial for scaling up production for research and potential therapeutic use.

Case Studies

Study Findings Reference
Anticancer ActivitySignificant cytotoxicity against MCF-7 and HCT116 cell lines
Antimicrobial EfficacyPotent activity against S. aureus and C. albicans
Anti-inflammatory PotentialPotential 5-LOX inhibitors identified through docking studies

Mechanism of Action

The mechanism of action of N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocycle Modifications

Compound A : N-(3-Carbamoyl-6-Ethyl-4,5,6,7-Tetrahydro-1-Benzothiophen-2-yl)-3-(2-Chlorophenyl)-5-Methyl-1,2-Oxazole-4-Carboxamide ( )
  • Core Structure : Tetrahydrobenzothiophene (sulfur-containing) vs. benzoxazole (oxygen-containing).
  • Substituents : A 3-carbamoyl group, 6-ethyl substituent, and a 1,2-oxazole-4-carboxamide side chain with a 2-chlorophenyl group.
  • The ethyl group at position 6 may enhance lipophilicity (logP) compared to the methoxyethyl group in the target compound.
Compound B : 4,5,6,7-Tetrahydro-1,3-Benzothiazol-2-Amine Derivatives ( )
  • Core Structure : Benzothiazole (nitrogen- and sulfur-containing) vs. benzoxazole.
  • Substituents: Indole-thiazolyl-thiazolidinone moieties.
  • Key Differences: The benzothiazole core offers dual heteroatoms (N and S), enabling diverse hydrogen-bonding and π-π stacking interactions. Indole and thiazolidinone groups in Compound B may confer distinct biological activities (e.g., kinase inhibition) compared to the target compound’s chlorothiophene moiety.

Substituent Effects on Pharmacological Profiles

Pyrimidine Derivatives as EGFR Inhibitors ( )
  • Core Structure : Pyrimidine with thioxo and tetrahydroindole groups.
  • Substituents : Varied aryl groups (3-bromophenyl, 3-nitrophenyl).
  • The target compound’s chlorothiophene may mimic aryl substituents in pyrimidines, suggesting possible kinase-targeting activity.

Physicochemical Properties

Property Target Compound Compound A Pyrimidine Derivative
Molecular Formula C₁₇H₁₈ClN₂O₃S* C₁₈H₂₀ClN₃O₂S C₁₇H₁₈BrN₃O₂S (example)
Molecular Weight ~397.86 g/mol ~402.89 g/mol ~428.77 g/mol
Polar Surface Area ~90–100 Ų† ~85–95 Ų ~110–120 Ų
logP (Predicted) ~3.5–4.0 ~4.0–4.5 ~2.5–3.0
Key Functional Groups Benzoxazole, Chlorothiophene Benzothiophene, 1,2-Oxazole Pyrimidine, Thioxo, Tetrahydroindole

*Derived from core (C₈H₁₀N₂O₂) + substituent (C₉H₈ClOS). †Estimated based on carboxamide (69.12 Ų ) and additional substituents.

Biological Activity

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide is a compound of significant interest due to its potential biological activities. This article discusses its synthesis, biological properties, and relevant research findings.

The compound is characterized by the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C14H15ClN2O3S
  • Molecular Weight : 302.80 g/mol

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The initial steps often include the formation of the benzoxazole core followed by the introduction of the chlorothiophene and methoxyethyl groups. Techniques such as microwave-assisted synthesis and palladium-catalyzed coupling reactions are commonly employed to enhance yield and purity.

Biological Activity

The biological activity of this compound has been evaluated in various studies focusing on its antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that benzoxazole derivatives exhibit broad-spectrum antimicrobial activity. In a study evaluating similar compounds:

  • Antifungal Activity : Compounds demonstrated significant antifungal effects against various pathogens with IC50 values ranging from 12.27 to 65.25 μg/mL against multiple species such as Fusarium solani and Botrytis cinerea .
CompoundPathogenIC50 (μg/mL)
5aF. solani12.27
5bA. solani15.98
5cB. cinerea50.04

Anticancer Activity

Benzoxazole derivatives have shown cytotoxic effects against various cancer cell lines. In vitro studies reported:

  • Cytotoxicity : The compound exhibited inhibitory activity against breast cancer cells (MCF-7) and lung cancer cells (A549), with IC50 values indicating moderate potency compared to standard chemotherapeutics .

Case Studies

  • Study on Antifungal Efficacy :
    • A recent study synthesized several benzoxazole derivatives and assessed their antifungal activity against eight plant pathogens.
    • The results highlighted that modifications in the chemical structure significantly influenced antifungal potency .
  • Anticancer Evaluation :
    • Another investigation focused on the anticancer properties of benzoxazole derivatives, showing promising results in inhibiting cell proliferation in MCF-7 and A549 cell lines.
    • The study emphasized the structure-activity relationship (SAR) indicating that specific functional groups enhance biological activity .

Q & A

Q. What are the standard synthetic routes for this compound, and how can purity be ensured?

Methodological Answer: Synthesis typically involves multi-step reactions starting with functionalized benzoxazole and chlorothiophene precursors. Key steps include:

  • Nucleophilic substitution : The methoxyethyl chain is introduced via coupling of 2-methoxyethylamine with a chlorothiophene intermediate .
  • Ring closure : The tetrahydrobenzoxazole core is formed under acidic or basic conditions, often using catalysts like DCC (dicyclohexylcarbodiimide) .
  • Purification : High-performance liquid chromatography (HPLC) or flash chromatography (e.g., ethyl acetate/hexane systems) ensures >95% purity, critical for biological assays .

Table 1 : Example Reaction Conditions for Key Steps

StepReagents/ConditionsYield (%)Purity Method
Nucleophilic Substitution2-Methoxyethylamine, DCM, RT, 12h70–85TLC/HPLC
Benzoxazole FormationH2SO4, reflux, 6h60–75NMR

Q. Which spectroscopic techniques are most effective for structural characterization?

Methodological Answer: A combination of techniques is required:

  • NMR Spectroscopy : 1H/13C NMR identifies substituent patterns (e.g., methoxyethyl chain integration at δ 3.2–3.5 ppm) and confirms stereochemistry .
  • IR Spectroscopy : Detects carboxamide C=O stretching (~1650 cm⁻¹) and benzoxazole C-O-C vibrations (~1250 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion matching theoretical mass) .
  • X-ray Crystallography : Resolves 3D conformation, particularly for polymorph identification (e.g., CCDC deposition protocols ).

Advanced Research Questions

Q. How can synthesis yield be optimized without compromising purity?

Methodological Answer: Yield optimization requires balancing reaction parameters:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity but may require post-reaction extraction to remove residues .
  • Catalyst screening : Pd-based catalysts improve coupling efficiency in chlorothiophene derivatization .
  • Real-time monitoring : Use TLC or inline UV spectroscopy to terminate reactions at peak conversion .

Table 2 : Solvent Impact on Yield and Purity

SolventYield (%)Purity (%)Notes
Ethanol6592Low-cost, moderate efficiency
DMF8088High yield, requires rigorous cleanup

Q. How can contradictions between in vitro and in vivo bioactivity data be resolved?

Methodological Answer: Discrepancies often arise from pharmacokinetic factors or metabolite interference. Strategies include:

  • Orthogonal assays : Compare receptor binding (e.g., SPR) with cell-based assays to isolate target effects .
  • Metabolite profiling : Use LC-MS to identify active/inactive metabolites altering in vivo outcomes .
  • Dosage calibration : Adjust in vivo doses based on bioavailability studies (e.g., plasma half-life measurements) .

Q. What structural analogs provide insights into SAR (Structure-Activity Relationships)?

Methodological Answer: Analogs with modified substituents highlight critical pharmacophores:

  • Chlorothiophene vs. Thiophene : Chlorine enhances electrophilic interactions, improving target affinity .
  • Methoxyethyl vs. Isopropoxy : Methoxy improves solubility but reduces membrane permeability in certain analogs .

Table 3 : Analogs and Observed Bioactivity

Analog StructureKey ModificationBioactivity (IC50, nM)
Isopropoxy-substitutedReduced benzoxazole rigidity250
Fluorinated sulfonamideEnhanced metabolic stability180

Q. Which computational methods predict binding modes with target enzymes?

Methodological Answer:

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., kinase domains), guided by crystallographic data .
  • Molecular Dynamics (MD) Simulations : Assess binding stability over time (e.g., RMSD <2.0 Å over 100 ns trajectories) .
  • QSAR Modeling : Correlate substituent electronegativity with activity using regression analysis .

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